Potassium;pentafluorotantalum;fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

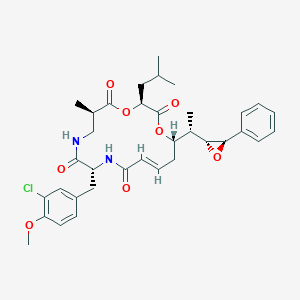

SNAP 6383, also known as L-771688, is a novel potent and selective alpha-1A-adrenoceptor antagonist. It has a high affinity for alpha-1A-adrenoceptors with a Ki value of 0.43±0.02 nanomolar. This compound is primarily used for the treatment of benign prostatic hyperplasia .

Preparation Methods

The synthesis of SNAP 6383 involves several key steps:

Alkylation: The intermediate amine is prepared by alkylation of 4-cyano-4-phenylpiperidine with N-(3-bromopropyl)phthalimide, followed by hydrazinolysis of the substituted phthalimide.

Knoevenagel Condensation: Benzyl propionylacetate undergoes Knoevenagel condensation with 2,4-difluorobenzaldehyde to afford the benzylidene derivative.

Cyclization: The benzylidene derivative is cyclized with O-methylisourea hemisulfate to yield the dihydropyrimidine.

Carbamate Formation: The dihydropyrimidine reacts with 4-nitrophenyl chloroformate to produce the carbamate ester.

Resolution of Enantiomers: The enantiomers are resolved by condensation with a chiral auxiliary, followed by separation and removal of the chiral auxiliary.

Coupling: The chiral carbamate is coupled with the intermediate amine to form the final product.

Chemical Reactions Analysis

SNAP 6383 undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the piperidine moiety.

Common Reagents and Conditions: Reagents such as 4-nitrophenyl chloroformate, O-methylisourea hemisulfate, and hydrazine are commonly used.

Scientific Research Applications

SNAP 6383 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving alpha-1A-adrenoceptor antagonists.

Biology: The compound is utilized in biological assays to study the effects on alpha-1A-adrenoceptors.

Medicine: SNAP 6383 is investigated for its potential therapeutic effects in treating conditions like benign prostatic hyperplasia.

Industry: It is used in the development of new pharmaceuticals targeting alpha-1A-adrenoceptors.

Mechanism of Action

SNAP 6383 exerts its effects by selectively binding to alpha-1A-adrenoceptors. This binding inhibits the action of endogenous agonists like norepinephrine, leading to relaxation of smooth muscle in the prostate and bladder neck. The molecular targets include the alpha-1A-adrenoceptors, and the pathways involved are primarily related to the adrenergic signaling pathway .

Comparison with Similar Compounds

SNAP 6383 is unique due to its high selectivity for alpha-1A-adrenoceptors compared to other similar compounds. Some similar compounds include:

Terazosin: Another alpha-1A-adrenoceptor antagonist but with lower selectivity.

Doxazosin: Used for similar therapeutic purposes but with different pharmacokinetic properties.

Tamsulosin: A widely used alpha-1A-adrenoceptor antagonist with a different chemical structure.

SNAP 6383 stands out due to its high affinity and selectivity, making it a valuable compound for both research and therapeutic applications.

Properties

CAS No. |

116036-91-0 |

|---|---|

Molecular Formula |

F6KTa |

Molecular Weight |

334.037 g/mol |

IUPAC Name |

potassium;pentafluorotantalum;fluoride |

InChI |

InChI=1S/6FH.K.Ta/h6*1H;;/q;;;;;;+1;+5/p-6 |

InChI Key |

APLLYCDGAWQGRK-UHFFFAOYSA-H |

SMILES |

[F-].F[Ta](F)(F)(F)F.[K+] |

Isomeric SMILES |

[F-].F[Ta](F)(F)(F)F.[K+] |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[K+].[Ta+5] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)

![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)